1-(3-Methylpyridin-2-yl)-3-(4-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-2-pyridinyl)-N’-(4-nitrophenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a pyridine ring substituted with a methyl group at the 3-position and a nitrophenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-2-pyridinyl)-N’-(4-nitrophenyl)thiourea typically involves the reaction of 3-methyl-2-pyridinylamine with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-methyl-2-pyridinylamine in dichloromethane.
- Add 4-nitrophenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N-(3-methyl-2-pyridinyl)-N’-(4-nitrophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-2-pyridinyl)-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(3-methyl-2-pyridinyl)-N’-(4-nitrophenyl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Agriculture: It is explored as a potential pesticide or herbicide.
Material Science: It is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-2-pyridinyl)-N’-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinyl)-N’-(4-nitrophenyl)thiourea
- N-(3-methyl-2-pyridinyl)-N’-(4-chlorophenyl)thiourea
- N-(3-methyl-2-pyridinyl)-N’-(4-methylphenyl)thiourea
Uniqueness
N-(3-methyl-2-pyridinyl)-N’-(4-nitrophenyl)thiourea is unique due to the presence of both the methyl group on the pyridine ring and the nitro group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-9-3-2-8-14-12(9)16-13(20)15-10-4-6-11(7-5-10)17(18)19/h2-8H,1H3,(H2,14,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSUATZCLVOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.